[(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-chloropropanoate
Description
The compound [(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-chloropropanoate (hereafter referred to as Compound A) is a synthetic indole derivative characterized by a Z-configuration at the imine bond (C=N) bridging the indole and propanoate moieties. Key structural features include:
- A 5-chloro-substituted indole core with a 2-oxo group.
- A benzyl group at the 1-position of the indole, substituted with a trifluoromethyl (-CF₃) group at the meta position.
- A 3-chloropropanoate ester linked via an imine group to the indole’s 3-position.
Properties
IUPAC Name |
[(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-chloropropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2F3N2O3/c20-7-6-16(27)29-25-17-14-9-13(21)4-5-15(14)26(18(17)28)10-11-2-1-3-12(8-11)19(22,23)24/h1-5,8-9H,6-7,10H2/b25-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKZGXDYZBMSRU-UQQQWYQISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C3=C(C=C(C=C3)Cl)C(=NOC(=O)CCCl)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C3=C(C=C(C=C3)Cl)/C(=N/OC(=O)CCCl)/C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-chloropropanoate typically involves multiple steps, starting from the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the chloro, trifluoromethyl, and other substituents through various organic reactions such as halogenation and Friedel-Crafts acylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
[(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-chloropropanoate undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide) . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
[(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-chloropropanoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-chloropropanoate involves its interaction with specific molecular targets and pathways within biological systems. The indole core allows the compound to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
[(Z)-[5-Methyl-2-oxo-1-[[3-(Trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-Chloropropanoate
Key Differences :
- Substitution at the 5-position : Replaces the chloro group in Compound A with a methyl (-CH₃) group.
- Reduced electron-withdrawing effects may decrease stability under acidic conditions .
| Feature | Compound A | 5-Methyl Analog |
|---|---|---|
| 5-Substituent | Cl | CH₃ |
| Electronic Effects | Electron-withdrawing | Electron-donating |
| Lipophilicity (logP) | Higher (Cl, CF₃) | Slightly lower (CH₃) |
5-Chloro-N-{4-Oxo-2-[4-(Trifluoromethyl)Phenyl]-1,3-Thiazolidin-3-yl}-3-Phenyl-1H-Indole-2-Carboxamide
Key Differences :
- Core Structure: Replaces the propanoate ester in Compound A with a thiazolidinone ring.
- Functional Groups: Introduces a carboxamide (-CONH-) and sulfur atom in the thiazolidinone.
- Sulfur atoms may increase metabolic susceptibility (e.g., oxidation) compared to the ester in Compound A .
| Feature | Compound A | Thiazolidinone Analog |
|---|---|---|
| Core Structure | Indole-propanoate ester | Indole-thiazolidinone |
| Solubility | Moderate (ester) | Higher (amide, S=O) |
| Metabolic Stability | High (CF₃, Cl) | Moderate (S oxidation) |
3-{5-[(3Z)-5-Chloro-2-Oxo-1H-Indol-3-ylidene]-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-yl}Propanoic Acid
Key Differences :
- Functional Groups: Replaces the ester in Compound A with a sulfanylidene (C=S) and propanoic acid (-COOH).
- Impact :
| Feature | Compound A | Sulfanylidene Analog |
|---|---|---|
| Key Group | Ester (-COO-) | Carboxylic acid (-COOH) |
| Acidity | Neutral | Acidic |
| Chelation Potential | Low | High (C=S) |
3-(5-Chloro-2-Phenyl-1H-Indol-3-yl)Propanal
Key Differences :
- Functional Groups: Substitutes the imine-linked propanoate in Compound A with a propanal (-CHO) group.
- Impact :
| Feature | Compound A | Propanal Analog |
|---|---|---|
| Reactivity | Low (ester) | High (aldehyde) |
| Synthetic Route | Esterification | Aldol condensation |
Agrochemical Analogs (Pesticide Glossary)
These highlight the role of Cl and CF₃ in enhancing pesticidal activity through increased membrane permeability and resistance to degradation. Compound A’s indole core, however, distinguishes it from carbamate or phenoxy herbicide classes.
Biological Activity
The compound [(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-chloropropanoate is a complex organic molecule notable for its structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 372.77 g/mol. The structure includes an indole ring system, a trifluoromethyl group, and a chloropropanoate moiety, which contribute to its unique chemical properties and biological interactions.
Biological Activity Overview
Recent studies indicate that compounds similar to This compound exhibit significant biological activities, particularly in the fields of oncology and antimicrobial research.
Antitumor Activity
Research has shown that indole derivatives can initiate apoptosis in various cancer cell lines. For instance, compounds with similar structures have been documented to inhibit the growth of melanoma and other cancers by inducing mitochondrial pathways leading to cell death .
Table 1: Antitumor Activity of Indole Derivatives
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar indole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of electron-withdrawing groups enhances their cytotoxicity against microbial pathogens .
The mechanisms through which This compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- DNA Intercalation : The indole structure may allow the compound to intercalate into DNA, disrupting replication.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress and subsequent cellular apoptosis.
- Targeting Specific Pathways : The compound may influence specific signaling pathways involved in cell survival and apoptosis.
Case Studies
Several studies have focused on the biological effects of indole derivatives similar to This compound :
-
Study on M-HeLa Cells : A recent study evaluated the apoptotic effects of a related compound on M-HeLa cells, demonstrating significant cytotoxicity at varying concentrations over 48 hours .
- Results Summary :
- IC50 values indicated effective induction of late-stage apoptosis.
- Flow cytometry analysis confirmed increased Annexin V positivity in treated cells.
- Results Summary :
- Antimicrobial Efficacy Testing : Another study assessed the antimicrobial activity of indole derivatives against various pathogens, revealing promising results against antibiotic-resistant strains .
Q & A
How can researchers optimize the synthesis of [(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-chloropropanoate to improve yield and purity?
Methodological Answer:
- Key Steps :
- Reagent Selection : Use tetrahydrofuran (THF) as the solvent for its ability to stabilize intermediates and enhance reaction homogeneity. Triethylamine (EtN) is recommended as a base to neutralize HCl byproducts .
- Monitoring : Employ thin-layer chromatography (TLC) with silica gel plates to track reaction progress. Use UV-active spots or iodine staining for visualization.
- Purification : Isolate the product via column chromatography using silica gel and a gradient elution system (e.g., hexane/ethyl acetate). Confirm purity with HPLC (C18 column, acetonitrile/water mobile phase) .
- Advanced Consideration : For scale-up, replace column chromatography with recrystallization using a solvent pair (e.g., dichloromethane/hexane) to reduce costs while maintaining purity.
What advanced techniques are critical for confirming the Z-configuration of the indol-3-ylidene moiety in this compound?
Methodological Answer:
- X-ray Crystallography :
- Data Collection : Grow single crystals via slow evaporation of a saturated solution in dimethyl sulfoxide (DMSO). Collect diffraction data using a synchrotron or rotating anode source.
- Structure Solution : Use SHELXL for refinement, focusing on the anisotropic displacement parameters and residual electron density maps to validate the Z-configuration .
- Complementary Methods :
How should researchers design experiments to assess the biological activity of this compound, particularly its interaction with enzymatic targets?
Methodological Answer:
- In Vitro Assays :
- Target Selection : Screen against kinases or G-protein-coupled receptors (GPCRs) using fluorescence polarization assays. For example, measure Ca flux in CHO cells expressing human V1b receptors (see SSR149415 in ).
- Dose-Response Curves : Use a 12-point concentration range (1 nM–100 µM) to calculate IC values. Normalize data to positive controls (e.g., AVP for V1b antagonism ).
- In Vivo Models :
How can researchers resolve contradictions between computational docking predictions and experimental binding affinity data for this compound?
Methodological Answer:
- Validation Strategies :
- Experimental Cross-Check :
What methodologies are recommended for studying the structure-activity relationship (SAR) of modifications to the trifluoromethylphenyl group?
Methodological Answer:
- Synthetic Modifications :
- Computational SAR :
How should stability studies be conducted to evaluate the compound’s degradation under physiological conditions?
Methodological Answer:
- Forced Degradation :
- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4 and 2.0) at 37°C for 24 hours. Analyze degradation products via LC-HRMS (Waters Xevo G2-XS QToF) .
- Photostability : Expose solid samples to UV light (320–400 nm) for 48 hours. Monitor degradation by NMR (disappearance of indole proton signals) .
- Long-Term Storage : Store lyophilized samples at -80°C with desiccants to prevent hydrolysis of the chloropropanoate ester .
What strategies are effective in identifying and characterizing metabolites of this compound in preclinical models?
Methodological Answer:
- In Vitro Metabolism :
- In Vivo Profiling :
How can researchers address discrepancies between in vitro potency and in vivo efficacy data for this compound?
Methodological Answer:
- Pharmacokinetic (PK) Analysis :
- Bioavailability : Measure plasma concentrations after oral and IV administration. Calculate absolute bioavailability (F) to assess absorption limitations .
- Tissue Distribution : Use quantitative whole-body autoradiography (QWBA) in rodents to evaluate penetration into target tissues (e.g., brain for CNS targets) .
- Mechanistic Studies :
What crystallographic parameters are critical for validating the hydrogen-bonding network in this compound’s crystal structure?
Methodological Answer:
- Refinement Metrics :
- Validation Tools :
How should researchers design a robust protocol for assessing enantiomeric purity if asymmetric synthesis is employed?
Methodological Answer:
- Chiral Chromatography :
- Supplementary Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
